

# Physical properties of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	2-(4-Ethoxy-2,3-difluorophenyl)acetic acid
Cat. No.:	B1393361

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An In-depth Technical Guide: Physicochemical Characterization of **2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid**

## Foreword: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery and materials science, the journey from a candidate molecule to a viable product is fundamentally governed by its intrinsic physical and chemical properties. These characteristics dictate a compound's behavior in biological systems and its suitability for formulation, ultimately determining its efficacy, safety, and stability.<sup>[1][2][3]</sup> **2-(4-Ethoxy-2,3-difluorophenyl)acetic acid**, a substituted phenylacetic acid, belongs to a class of compounds with significant potential in medicinal chemistry. Its structural motifs—a difluorinated phenyl ring, an ethoxy group, and a carboxylic acid function—suggest a nuanced profile of lipophilicity, acidity, and hydrogen bonding potential.

This guide provides a comprehensive framework for the systematic physicochemical characterization of **2-(4-Ethoxy-2,3-difluorophenyl)acetic acid**. As experimental data for this specific molecule (CAS No. 1017779-62-2) is not extensively published, this document serves as both a repository of predicted values and, more critically, a detailed methodological playbook. We will not only present the "what" but delve into the "why" and "how," explaining the causality behind experimental choices and providing field-proven protocols. This approach

ensures that researchers can generate reliable, reproducible data, forming a self-validating foundation for advanced studies.

## Molecular Identity and Computational Properties

A foundational understanding begins with the molecule's basic structural and electronically-derived attributes. These computed parameters provide an initial *in silico* assessment that guides subsequent experimental design.

Property	Value / Identifier	Source
IUPAC Name	2-(4-Ethoxy-2,3-difluorophenyl)acetic acid	N/A
CAS Number	1017779-62-2	
Molecular Formula	C <sub>10</sub> H <sub>10</sub> F <sub>2</sub> O <sub>3</sub>	Derived
Molecular Weight	216.18 g/mol	Derived
Canonical SMILES	CCOC1=C(C=C(C=C1F)F)CC(=O)O	Derived
Calculated LogP	2.1 - 2.5	Predicted
Topological Polar Surface Area (TPSA)	46.5 Å <sup>2</sup>	Predicted <sup>[4]</sup>

## Solid-State Properties: Melting Point Analysis

The melting point is a critical first-line indicator of a compound's purity and identity. For crystalline solids, a sharp, well-defined melting range is indicative of high purity, whereas impurities typically depress the melting point and broaden the range.<sup>[5][6]</sup> This parameter also influences stability, solubility, and formulation processes.

## Significance in Drug Development

- Purity Assessment: A narrow melting point range (typically < 2°C) is a primary indicator of a pure compound.

- Identification: As a unique physical constant, it serves as a key data point for compound verification.
- Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points, impacting stability and bioavailability.

## Experimental Protocol: Capillary Melting Point Determination

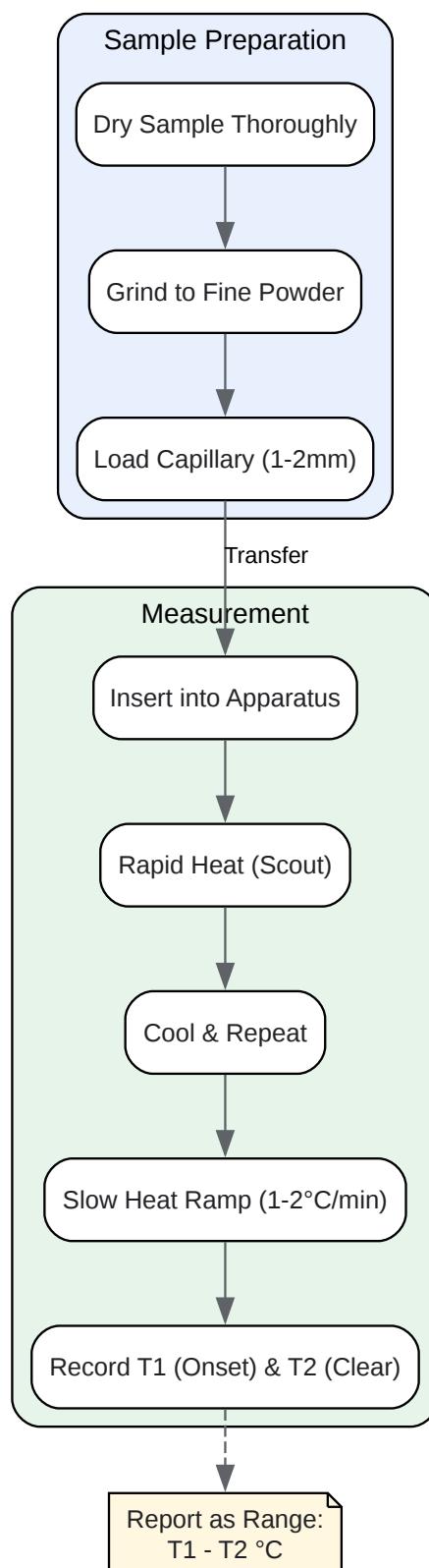
This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), a standard and reliable method in synthetic and analytical chemistry.

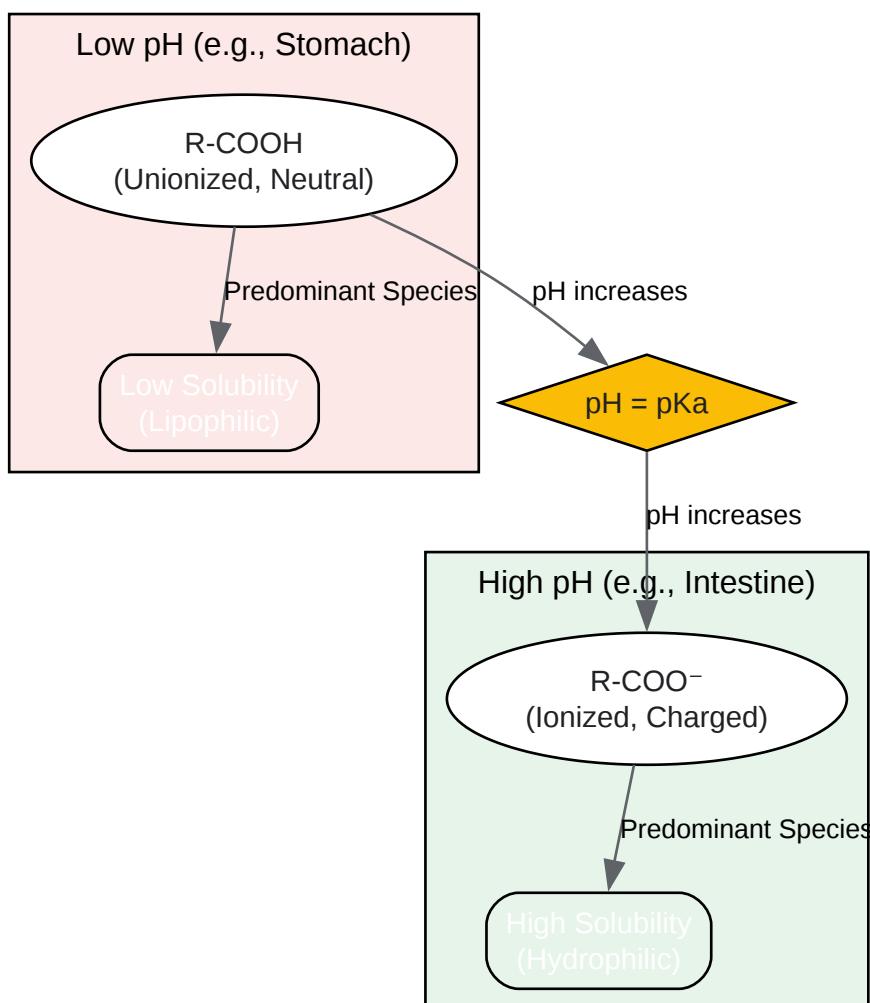
### Methodology:

- Sample Preparation: Ensure the sample of **2-(4-Ethoxy-2,3-difluorophenyl)acetic acid** is completely dry and finely powdered. Moisture or residual solvent will artificially depress the melting point.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm for optimal heat transfer.[\[6\]](#)[\[7\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.
- Rapid Heating (Scouting): Set the apparatus to heat rapidly to determine an approximate melting range. Observe the sample and note the temperature at which it liquefies.
- Refined Measurement: Allow the apparatus to cool significantly. Prepare a new sample and set the apparatus to heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
- Slow Heating Ramp: Reduce the heating rate to 1-2°C per minute. This slow ramp is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer, yielding an accurate reading.
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the

range T1-T2.

## Visualization: Melting Point Determination Workflow





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- To cite this document: BenchChem. [Physical properties of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393361#physical-properties-of-2-4-ethoxy-2-3-difluorophenyl-acetic-acid]

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